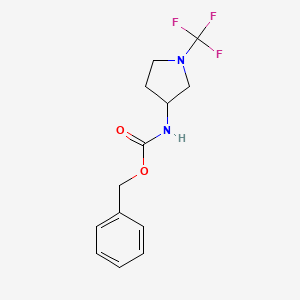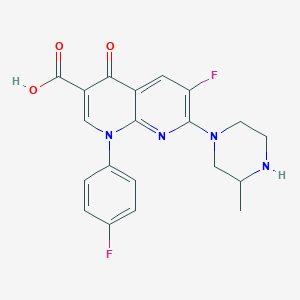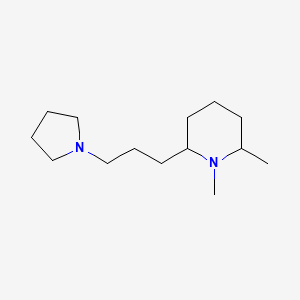![molecular formula C24H34O B13955046 2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol CAS No. 55256-05-8](/img/structure/B13955046.png)
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(3-bicyclo[221]heptanyl)-4-tert-butylphenol is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol typically involves Diels-Alder reactions, which are known for forming bicyclic structures. One common method includes the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene under high-pressure cycloaddition conditions . The reaction is carried out at elevated temperatures, around 130°C, to form the desired bicyclic adduct.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using large reactors and optimizing reaction conditions to maximize yield and purity. High-pressure cycloaddition and thermal cycloreversion procedures are often employed to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly electrophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for oxidation reactions.
Reduction: LiAlH4 is a typical reducing agent.
Substitution: Various electrophiles can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Epoxides are the major products formed during oxidation.
Reduction: Alcohols and other reduced forms are common products.
Substitution: Polyfunctionalized bicyclic systems are often formed.
Applications De Recherche Scientifique
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol involves its interaction with molecular targets through its bicyclic structure. The compound can act as a bioisostere, mimicking the properties of other molecules and interacting with biological pathways . Its stability and unique structure allow it to engage in various chemical reactions, influencing molecular pathways and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[3.1.1]heptane derivatives: These compounds also have a bicyclic structure but differ in the arrangement of their carbon atoms.
Uniqueness
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol is unique due to its specific substitution pattern and the presence of a tert-butyl group, which enhances its stability and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Propriétés
Numéro CAS |
55256-05-8 |
|---|---|
Formule moléculaire |
C24H34O |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2,6-bis(2-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol |
InChI |
InChI=1S/C24H34O/c1-24(2,3)18-12-21(19-10-14-4-6-16(19)8-14)23(25)22(13-18)20-11-15-5-7-17(20)9-15/h12-17,19-20,25H,4-11H2,1-3H3 |
Clé InChI |
YEISDSNVVKTADG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C2CC3CCC2C3)O)C4CC5CCC4C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide](/img/structure/B13954965.png)
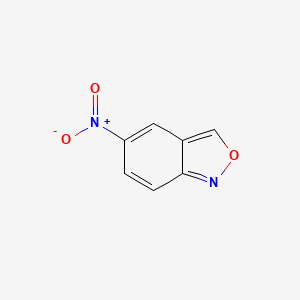
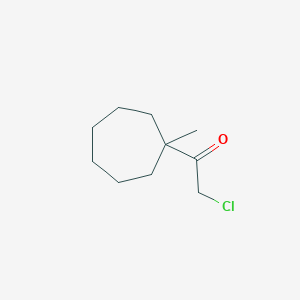




![6H-[1,3]oxazolo[3,4-a]pyrimidine](/img/structure/B13955017.png)
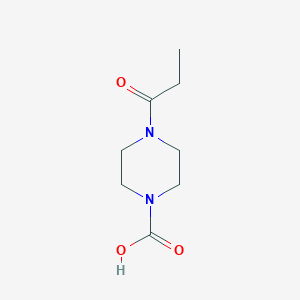
![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
